N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a substituted acetamide derivative with a molecular formula of C₂₁H₂₄ClNO₄S and a molecular weight of 421.9 g/mol . Its structure comprises:
- A 4-chlorobenzyl group, contributing hydrophobic and electron-withdrawing properties.
- A 2,6-dimethylphenoxy moiety, influencing steric and electronic interactions.
- A 1,1-dioxidotetrahydrothiophen-3-yl group, enhancing solubility and metabolic stability.
The compound is synthesized via multi-step reactions involving chlorobenzyl chloride, dimethylphenol derivatives, and coupling agents under controlled conditions (e.g., solvent choice, catalysts) .
Properties
Molecular Formula |
C21H24ClNO4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-4-3-5-16(2)21(15)27-13-20(24)23(19-10-11-28(25,26)14-19)12-17-6-8-18(22)9-7-17/h3-9,19H,10-14H2,1-2H3 |
InChI Key |
NSSXKVSHSNXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the chlorobenzyl intermediate.
Attachment of the Dimethylphenoxy Group: The chlorobenzyl intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to form the dimethylphenoxy intermediate.
Formation of the Dioxidotetrahydrothiophenyl Group: The dimethylphenoxy intermediate is further reacted with a thiol compound under oxidizing conditions to form the dioxidotetrahydrothiophenyl intermediate.
Final Coupling Reaction: The dioxidotetrahydrothiophenyl intermediate is coupled with acetamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol or sulfide derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. For instance, compounds containing similar structural motifs have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by excessive inflammation . The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy group can enhance its efficacy.
1.3 Cancer Research
Emerging research points to the potential use of this compound in cancer therapy. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties . Further studies are needed to elucidate its mechanism of action and therapeutic window.
Agricultural Applications
2.1 Herbicidal Properties
The compound has shown promise as a herbicide. Its structural characteristics allow it to interfere with plant growth processes, making it effective against a range of weed species. Studies have indicated that compounds with similar structures exhibit selective herbicidal activity, which could be beneficial for crop management .
2.2 Pesticidal Activity
In addition to herbicidal applications, there is evidence supporting the use of this compound as an insecticide. Its efficacy against common agricultural pests positions it as a potential candidate for integrated pest management strategies .
Material Science Applications
3.1 Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique chemical structure allows for the development of novel materials with tailored properties for specific applications in coatings and adhesives .
3.2 Nanotechnology
Research is being conducted on the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with various biomolecules makes it suitable for enhancing the bioavailability of therapeutic agents .
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal | Antimicrobial | Effective against S. aureus, E. coli |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Cancer therapy | Cytotoxic effects on cancer cell lines | |
| Agricultural | Herbicide | Selective activity against weeds |
| Insecticide | Effective against agricultural pests | |
| Material Science | Polymer Chemistry | Building block for novel materials |
| Nanotechnology | Enhances drug delivery systems |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of acetamide derivatives with shared structural motifs. Key variations in substituents significantly alter physicochemical properties, biological activity, and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituent Variations
Chlorine Substitution: 4-Chlorobenzyl (target compound) vs. 2-chlorobenzyl (): Positional isomerism affects binding pocket compatibility. The 4-Cl group aligns better with hydrophobic enzyme cavities, while 2-Cl may hinder sterically . Dichlorophenoxy (): Dual Cl atoms increase electrophilicity, enhancing reactivity in agrochemical applications (e.g., mimicking 2,4-D herbicide activity) .
Tetrahydrothiophene Modifications :
- All analogs retain the 1,1-dioxidotetrahydrothiophen-3-yl group, which improves water solubility via sulfone moieties. This feature is critical for bioavailability in drug candidates .
Biological Activity
N-(4-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. The compound features a complex structure that includes a chlorobenzyl group, a dimethylphenoxy moiety, and a dioxidotetrahydrothiophenyl group attached to an acetamide backbone. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula: C21H24ClNO4S
- Molecular Weight: 421.9 g/mol
- IUPAC Name: N-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
- InChI Key: RIYQHAVHJBFBEQ-UHFFFAOYSA-N
Structural Features
The compound's structure allows it to interact with various biological targets due to the presence of multiple functional groups. The chlorobenzyl moiety may enhance lipophilicity, while the thiophene ring could contribute to its reactivity and interaction with biological systems.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: Interaction with various receptors could modulate signaling pathways critical for cell growth and survival.
- Antioxidant Properties: The presence of sulfur and phenolic groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Study 1: A derivative demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. The mechanism involved apoptosis induction through caspase activation .
- Study 2: Another research highlighted the compound's ability to inhibit tumor growth in xenograft models by targeting angiogenesis pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Study 3: In vitro assays revealed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)acetamide | Anticancer | Enzyme inhibition |
| N-(4-chlorobenzyl)-2-(4-methoxyphenoxy)acetamide | Antimicrobial | Membrane disruption |
| N-(4-chlorobenzyl)-2-(phenoxy)acetamide | Antioxidant | Free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
